molecular formula C20H20N4O3S B2581096 N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1795434-35-3

N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

Cat. No. B2581096
CAS RN: 1795434-35-3
M. Wt: 396.47
InChI Key: KNKASJDQAYJJDB-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest among researchers . For instance, the total synthesis of ibogaine, an indole alkaloid, was commenced from Larock’s heteroannulation reaction . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has also been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

Microwave Assisted Synthesis of Isothiazolopyridine and Related Compounds

Researchers have developed methods for synthesizing isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds known for their significant biological activities, using both conventional chemical methods and modern microwave techniques. These methods offer higher yields in shorter times compared to traditional approaches. The application of microwave-assisted reaction conditions demonstrates the efficiency of modern synthesis techniques in producing complex heterocyclic compounds (Youssef, Azab, & Youssef, 2012).

Palladium-catalyzed Oxidative Cyclization-alkoxycarbonylation

Another study explores the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to produce a variety of derivatives, including tetrahydrofuran, dioxolane and oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This method highlights the catalytic versatility of palladium in synthesizing complex heterocyclic structures under specific conditions, thus broadening the scope of chemical synthesis for pharmaceutical applications (Bacchi et al., 2005).

Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones were synthesized and further reacted to afford substituted pyridine derivatives, showcasing their potential in antitumor and antimicrobial applications. The synthesized compounds exhibited inhibitory effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, highlighting their promise as therapeutic agents (Riyadh, 2011).

Mechanism of Action

While the specific mechanism of action for your compound is not available, it’s known that indole derivatives can bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Safety and Hazards

While specific safety and hazard information for your compound is not available, it’s important to note that some indole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[5-(6-methoxy-1H-indole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-27-13-5-4-12-8-16(21-15(12)9-13)19(26)24-7-6-14-17(10-24)28-20(22-14)23-18(25)11-2-3-11/h4-5,8-9,11,21H,2-3,6-7,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKASJDQAYJJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

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